2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
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Overview
Description
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is a synthetic organic compound with the molecular formula C17H15ClFNO It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a chlorine and a fluorine atom on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of 4-chloro-3-fluorobenzophenone through a Friedel-Crafts acylation reaction. This reaction typically uses 4-chloro-3-fluorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The next step involves the nucleophilic substitution reaction where the benzophenone core reacts with azetidine. This step often requires a base such as potassium carbonate to facilitate the reaction.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone.
Industrial Production Methods
Industrial production of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the benzene rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the benzophenone core allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorobenzophenone: Lacks the azetidine ring, making it less versatile in certain applications.
2’-Azetidinomethylbenzophenone: Lacks the chlorine and fluorine atoms, affecting its reactivity and interactions.
4-Chloro-3-fluoroacetophenone: Smaller structure with different chemical properties.
Uniqueness
2’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is unique due to the combination of the azetidine ring and the substituted benzophenone core. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Biological Activity
2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an azetidine ring and a benzophenone moiety, with specific substitutions that influence its biological properties:
- Azetidine Ring : Contributes to the compound's interaction with biological targets.
- Chloro and Fluoro Substituents : Affect the binding affinity and specificity towards various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with cell surface receptors may modulate signaling pathways, influencing processes like cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from key studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |
A549 (Lung Cancer) | 15.0 | Inhibition of migration and invasion |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against several pathogens. A summary of antimicrobial efficacy is presented below:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 16 µg/mL | Bacteriostatic |
Candida albicans | 64 µg/mL | Fungistatic |
These findings indicate that the compound could be valuable in developing new antimicrobial agents.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several benzophenone derivatives, including this compound, against breast cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that the compound may trigger programmed cell death through intrinsic pathways . -
Antimicrobial Efficacy Assessment :
Another research article focused on the antimicrobial properties of various benzophenone derivatives. The study found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKGSCBSHNIGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643713 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-99-9 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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